N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N6,N6-Dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative, a heterocyclic scaffold known for its diverse biological activities, including anticancer, kinase inhibition, and epigenetic modulation . The compound features:
- Position 1: A phenyl group, common in pyrazolo[3,4-d]pyrimidines, contributing to aromatic stacking interactions with target proteins .
- N6: Two methyl groups, offering minimal steric hindrance and increased lipophilicity compared to larger substituents like cycloheptyl or diethyl .
This structural configuration balances solubility and membrane permeability, making it a candidate for further pharmacological evaluation.
Properties
IUPAC Name |
6-N,6-N-dimethyl-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6/c1-14-9-7-8-12-17(14)22-18-16-13-21-26(15-10-5-4-6-11-15)19(16)24-20(23-18)25(2)3/h4-13H,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METAXXPSIWCZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N(C)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanism of action.
Chemical Structure and Properties
The molecular formula for this compound is C20H20N6, with a molecular weight of approximately 360.41 g/mol. The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with dimethylamino and phenyl substituents that are crucial for its biological activity.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class act primarily as inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. Specifically, this compound has demonstrated significant binding affinity to CDK2, leading to inhibition of kinase activity and subsequent reduction in cancer cell proliferation.
Binding Affinity Studies
Molecular docking studies have shown that this compound fits well into the active site of CDK2, establishing essential hydrogen bonds that facilitate enzymatic inhibition. The structure-activity relationship (SAR) analyses suggest that modifications to the methyl or phenyl groups can enhance or diminish its biological activity.
Anticancer Properties
This compound exhibits potent cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (nM) | Description |
|---|---|---|
| MCF-7 | 45 | Breast cancer |
| HCT-116 | 99 | Colon cancer |
These IC50 values indicate that the compound is effective at low concentrations, making it a promising candidate for further development as an anticancer therapeutic.
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. The mechanism behind this activity involves the modulation of specific signaling pathways associated with inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Study on CDK Inhibition : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines could effectively inhibit CDK2 with IC50 values significantly lower than existing treatments. This highlights the potential of this compound as a lead for developing new anticancer drugs.
- Structure-Activity Relationship Analysis : Another study focused on the SAR of various derivatives found that modifications at the N4 position could enhance binding affinity and selectivity towards CDK2.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. Studies have shown that compounds within this class can act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways that regulate cell growth and proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Antiviral Properties
The compound's antiviral potential has also been explored. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit viral replication by targeting specific viral enzymes. This application is particularly relevant in the context of emerging viral infections where traditional antiviral agents may be less effective .
Antitubercular Activity
Another critical application of this compound is its efficacy against Mycobacterium tuberculosis. Research has indicated that certain derivatives can inhibit the growth of this pathogen, presenting a potential avenue for developing new treatments for tuberculosis .
Case Study 1: Kinase Inhibition
A study published in 2017 examined the crystal structure of a related pyrazolo[3,4-d]pyrimidine derivative and its interaction with protein kinases. The findings suggested that the compound forms stable complexes with target kinases, which could lead to the development of selective inhibitors for cancer therapy .
Case Study 2: Antiviral Screening
In another study focusing on antiviral activity, researchers screened a series of pyrazolo[3,4-d]pyrimidine derivatives against several viruses. The results showed that specific modifications to the chemical structure enhanced antiviral potency, highlighting the importance of structure-activity relationships in drug design .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
N4 Substituents :
- Electron-Donating Groups (e.g., 2-methylphenyl, 3-methoxyphenyl) : Improve binding to hydrophobic pockets in target proteins . The 2-methylphenyl group in the target compound may offer better steric compatibility than the 3-methoxyphenyl group in CAS 1005297-13-1.
- Electron-Withdrawing Groups (e.g., 3-chlorophenyl) : Enhance lipophilicity but may reduce metabolic stability .
N6 Substituents: Dimethyl (Target): Provides moderate lipophilicity without steric hindrance, favoring membrane permeability. Cycloheptyl (CAS 1005297-13-1): Bulky substituents may limit target engagement but improve selectivity for specific kinases .
Molecular Weight :
- The target compound (~388.4 g/mol) falls within the optimal range for oral bioavailability (300–500 g/mol), similar to PR5-LL-CM01 (401.51 g/mol) . Larger compounds like CAS 1005297-13-1 (440.5 g/mol) may face challenges in pharmacokinetics.
Preparation Methods
Cyclocondensation of Pyrazole and Pyrimidine Precursors
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1-phenylpyrazole-4-carbonitrile with formamidine acetate under reflux in acetic acid. This yields 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6(7H)-one, which is subsequently treated with phosphorus oxychloride (POCl₃) to generate 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The dichloro intermediate serves as the foundational substrate for introducing N4- and N6-substituents.
Alternative Routes via One-Pot Synthesis
Recent advancements employ one-pot methodologies to streamline core formation. For instance, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85%. Solvent systems such as dimethylformamide (DMF) or toluene paired with catalytic p-toluenesulfonic acid (PTSA) enhance reaction efficiency.
Sequential Amination at N4 and N6 Positions
N4-Substitution with 2-Methylphenylamine
The dichloro intermediate undergoes regioselective amination at the N4 position using 2-methylphenylamine. Reactions are conducted in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base, heated to 80°C for 12 hours. This step selectively substitutes the chloro group at position 4, yielding 4-(2-methylphenylamino)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
Key Optimization Parameters
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Solvent Polarity : THF outperforms DMSO due to reduced side reactions.
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Stoichiometry : A 1.2:1 molar ratio of 2-methylphenylamine to dichloro intermediate maximizes yield (92%).
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Temperature Control : Exceeding 90°C promotes decomposition, while temperatures <70°C slow kinetics.
N6-Dimethylation via Alkylation
The N6-chloro group is replaced with dimethylamine using a two-step process:
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Primary Amination : Treatment with aqueous dimethylamine (40% w/v) at 60°C for 8 hours substitutes the chloride.
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Methylation Enhancement : Adding methyl iodide (CH₃I) in the presence of sodium hydride (NaH) ensures complete dimethylation.
Reaction Conditions Table
| Parameter | Value | Impact on Yield |
|---|---|---|
| Dimethylamine Conc. | 40% (w/v) | Optimal nucleophilicity |
| Temperature | 60°C | Balances kinetics/stability |
| CH₃I Stoichiometry | 2.5 equiv | Ensures full methylation |
| Solvent | Dichloromethane (DCM) | Minimizes byproducts |
Industrial-Scale Production and Automation
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. For example, a plug-flow reactor with segmented gas-liquid phases achieves 89% yield at a throughput of 1.2 kg/hour. Automated temperature control (±0.5°C) and real-time HPLC monitoring reduce batch variability.
Purification Techniques
Crude product purification involves:
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Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
-
Recrystallization : Ethanol/water (7:3) yields >99% purity crystals.
Characterization Data Table
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | DSC |
| ¹H NMR (CDCl₃) | δ 2.35 (s, 6H, N(CH₃)₂) | 400 MHz NMR |
| HPLC Purity | 99.7% | C18 column |
Mechanistic Insights and Side-Reaction Mitigation
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring facilitates SNAr at positions 4 and 6. DFT calculations indicate that N4 is more electrophilic due to resonance stabilization from the adjacent pyrazole ring. Dimethylamine’s lower nucleophilicity compared to 2-methylphenylamine necessitates higher temperatures for N6 substitution.
Byproduct Formation and Control
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Di-Substitution : Excess amine leads to di-substituted byproducts. Stoichiometric control and stepwise addition mitigate this.
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Oxidation : Aromatic amines may oxidize; inert atmospheres (N₂ or Ar) prevent degradation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation of substituted pyrazole precursors with nitriles or amidines under basic conditions (e.g., K₂CO₃ in DMSO) .
- Step 2 : Introduction of substituents (e.g., dimethylamino and 2-methylphenyl groups) via nucleophilic substitution or Buchwald-Hartwig coupling .
- Purity Optimization : Use HPLC (>95% purity) with a C18 column and gradient elution (acetonitrile/water). Recrystallization in ethanol or DCM/hexane mixtures can further enhance crystallinity .
Q. Which analytical techniques are most effective for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular weight (e.g., calculated [M+H]⁺ = 413.21) .
- X-ray Crystallography : For unambiguous 3D conformation analysis, particularly to confirm binding interactions in kinase complexes .
Q. What in vitro assays are recommended for initial kinase inhibition screening?
- Methodological Answer :
- Kinase Activity Assays : Use ADP-Glo™ or fluorescence polarization assays to measure inhibition of CDK2, CDK4/6, or CK1 isoforms (IC₅₀ values typically <1 µM for active derivatives) .
- Cellular Viability : MTT assays in cancer cell lines (e.g., MCF-7, HCT-116) with dose-response curves (0.1–50 µM) over 72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro kinase inhibition and cellular efficacy data?
- Methodological Answer :
- Assay Conditions : Compare ATP concentrations (e.g., 1 mM in vitro vs. cellular ATP levels ~5 mM). Use kinetic assays (e.g., KINOMEscan) to assess ATP-competitive binding .
- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS. If low, modify substituents (e.g., replace methyl with trifluoromethyl) to enhance permeability .
Q. What strategies improve selectivity for CDK2 over structurally similar kinases (e.g., CDK4/6)?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock to identify residues in CDK2’s hydrophobic pocket (e.g., Leu83, Gln85). Introduce bulky groups (e.g., cyclohexyl) to exploit steric differences .
- Kinome-Wide Profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects. Optimize using SAR-guided substitutions (e.g., 2-methylphenyl → 3-chlorophenyl) .
Q. How can metabolic stability be optimized for in vivo translation?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS. Replace metabolically labile groups (e.g., methyl → cyclopropyl) .
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance solubility and bioavailability. Conduct PK studies in rodents (IV/PO dosing) with plasma half-life targets >4 hours .
Data Contradiction Analysis
Q. How should conflicting data on kinase selectivity across studies be addressed?
- Methodological Answer :
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity (KD) and CETSA (cellular thermal shift assay) for target engagement in live cells .
- Structural Biology : Co-crystallize the compound with CDK2/CK1 to resolve binding mode discrepancies. Compare with inactive analogs (e.g., N6-unsubstituted derivatives) .
Comparative Table: Key Structural Modifications and Biological Outcomes
| Substituent Modification | Kinase Inhibition (IC₅₀) | Cellular Efficacy (EC₅₀) | Metabolic Stability (t₁/₂) |
|---|---|---|---|
| N6-Dimethyl | CDK2: 0.8 µM | HCT-116: 2.5 µM | Human LM: 12 min |
| N6-Cycloheptyl | CK1δ: 0.3 µM | MCF-7: 1.2 µM | Human LM: 45 min |
| N4-(3-Chlorophenyl) | CDK4: 5.2 µM | A549: 8.7 µM | Human LM: 22 min |
Data derived from structural analogs in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
